3-Benzofuranacetic acid, 2,3-dihydro-6-hydroxy-
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Overview
Description
3-Benzofuranacetic acid, 2,3-dihydro-6-hydroxy- is a chemical compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including antimicrobial, anti-tumor, and anti-viral properties . This particular compound features a benzofuran ring fused with an acetic acid moiety, which contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzofuranacetic acid, 2,3-dihydro-6-hydroxy- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a free radical cyclization cascade, which is effective for constructing complex benzofuran derivatives . Another method involves proton quantum tunneling, which minimizes side reactions and enhances yield .
Industrial Production Methods: Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and high yield. This method is particularly useful for producing complex benzofuran compounds with fewer side reactions .
Chemical Reactions Analysis
Types of Reactions: 3-Benzofuranacetic acid, 2,3-dihydro-6-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the C-6 position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, particularly at the C-3 position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Electrophilic reagents like bromine (Br₂) and chloromethane (CH₃Cl) are used under acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated benzofuran derivatives.
Scientific Research Applications
3-Benzofuranacetic acid, 2,3-dihydro-6-hydroxy- has several scientific research applications:
Chemistry: Used as a precursor for synthesizing more complex benzofuran derivatives.
Biology: Studied for its potential antimicrobial and anti-tumor activities.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Benzofuranacetic acid, 2,3-dihydro-6-hydroxy- involves its interaction with specific molecular targets and pathways. The hydroxyl group at the C-6 position is crucial for its biological activity, particularly its antibacterial properties. The compound can inhibit bacterial growth by interfering with cell wall synthesis or protein function .
Comparison with Similar Compounds
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with similar therapeutic applications.
Angelicin: Known for its anti-tumor properties.
Uniqueness: 3-Benzofuranacetic acid, 2,3-dihydro-6-hydroxy- is unique due to its specific structural features, such as the hydroxyl group at the C-6 position and the acetic acid moiety. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
2-(6-hydroxy-2,3-dihydro-1-benzofuran-2-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-7-2-1-6-3-8(5-10(12)13)14-9(6)4-7/h1-2,4,8,11H,3,5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUHFEQNMWANCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C1C=CC(=C2)O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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